cis-5-Decene

概要

説明

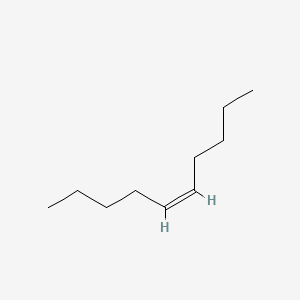

cis-5-Decene: is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of Alkynes: One common method to synthesize cis-5-Decene is through the partial hydrogenation of 5-decyne.

Olefin Metathesis: Another method involves the cross-metathesis of ethyl oleate with 5-decene, which can produce a mixture of cis and trans isomers.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-decyne using a Lindlar catalyst. This method is preferred due to its efficiency and selectivity in producing the desired cis isomer.

化学反応の分析

Types of Reactions:

Oxidation: cis-5-Decene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Although this compound is already an alkene, it can be fully hydrogenated to decane using catalysts like palladium on carbon.

Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.

Reduction: Palladium on carbon for full hydrogenation.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products:

Epoxides: Formed from the oxidation of the double bond.

Diols: Formed from the dihydroxylation of the double bond.

Dihalides: Formed from the halogenation of the double bond.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

cis-5-Decene serves as a crucial intermediate in organic synthesis. Its double bond allows for various chemical reactions, including:

- Epoxidation : The conversion of alkenes to epoxides, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals.

- Hydroxylation : The formation of diols through dihydroxylation reactions, which are useful in producing polyols for plastics and coatings.

- Halogenation : The reaction with halogens to form dihalides, which can be further transformed into other functionalized compounds.

Industrial Applications

Production of Lubricants and Plasticizers

Due to its low viscosity and good thermal stability, this compound is utilized in the production of:

- Lubricants : Its properties allow for effective lubrication in various mechanical applications.

- Plasticizers : It is incorporated into polymers to enhance flexibility and durability.

Biological Research

Interactions with Biological Membranes

Research has indicated that this compound can influence cell membrane permeability due to its structural characteristics. Studies are ongoing to explore its potential effects on cellular processes, which may lead to new insights in biochemistry and pharmacology.

Environmental Chemistry

Model Compound for Atmospheric Reactions

this compound is used as a model compound in atmospheric chemistry studies. It helps researchers understand the reactions of alkenes with atmospheric oxidants such as ozone. Investigations have shown that the gas-phase reaction of this compound with ozone yields primary and secondary carbonyls, contributing to a better understanding of ozone-alkene interactions in the atmosphere .

Case Study 1: Hydroformylation Process

A study investigated the hydroformylation of this compound using rhodium catalysts. This process aims to produce aldehydes from alkenes while minimizing isomerization side reactions. The research highlighted the importance of understanding the thermodynamic stability of cis/trans isomers during catalytic processes, revealing that electron correlation plays a critical role in accurately predicting relative energies .

Case Study 2: Ozone Reaction Mechanism

In another study focused on atmospheric chemistry, researchers examined how this compound reacts with ozone in a controlled environment. The findings indicated that this compound primarily forms carbonyls upon reaction with ozone, providing insights into the environmental implications of alkene oxidation processes .

作用機序

The mechanism of action of cis-5-Decene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation reactions, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

類似化合物との比較

trans-5-Decene: The trans isomer of 5-Decene, where the hydrogen atoms are on opposite sides of the double bond.

1-Decene: An alkene with the double bond at the first carbon atom.

2-Decene: An alkene with the double bond at the second carbon atom.

Comparison:

cis-5-Decene vs. trans-5-Decene: The cis isomer has a higher boiling point and different reactivity compared to the trans isomer due to the spatial arrangement of the hydrogen atoms.

This compound vs. 1-Decene and 2-Decene: The position of the double bond in this compound affects its chemical properties and reactivity compared to 1-Decene and 2-Decene. The location of the double bond influences the compound’s stability and the types of reactions it can undergo.

生物活性

Cis-5-Decene is a linear alkene with the molecular formula and has garnered interest due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis and catalysis, but recent research has begun to explore its biological implications, particularly in antimicrobial and anticancer activities.

- Molecular Formula :

- CAS Number : 7642-09-3

- Structure : The structure of this compound features a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it was found to inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) reported for these bacteria were notably low, suggesting a potent antibacterial effect.

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.006 |

| Bacillus subtilis | 0.003 |

| Micrococcus luteus | 0.0125 |

This activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways, although the precise mechanism remains to be fully elucidated .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of California investigated the efficacy of various alkenes, including this compound, against resistant strains of bacteria. The results showed that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .

Research on Anticancer Mechanism

Another significant study explored the anticancer mechanisms of this compound in human cancer cell lines. The researchers utilized flow cytometry to analyze cell cycle progression and apoptosis markers. They found that treatment with this compound significantly increased the percentage of cells in the sub-G1 phase, indicating a rise in apoptotic cells .

Synthesis and Applications

This compound can be synthesized through various methods, including elimination reactions from alcohol precursors or via catalytic processes involving decene isomerization. Its applications extend beyond biological activities; it is also used as an intermediate in the synthesis of more complex organic compounds and as a starting material in polymer production.

特性

IUPAC Name |

(Z)-dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896841 | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-78-5 | |

| Record name | (5Z)-5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-5-decene in understanding atmospheric chemistry?

A1: this compound, as a symmetrical alkene, serves as a valuable model compound in studying the reactions of alkenes with atmospheric oxidants like ozone. Research has shown that the gas-phase reaction of ozone with this compound in purified air, with cyclohexane added to scavenge hydroxyl radicals, primarily yields the expected primary carbonyls. The study further identified secondary carbonyls, providing insights into the subsequent reactions of the initially formed biradicals. These findings contribute to a deeper understanding of ozone-alkene reactions in the atmosphere.

Q2: How is this compound used as a model compound in studying ene reactions?

A2: this compound serves as a useful model alkene for investigating ene reactions, particularly those relevant to lipid modifications. Studies exploring the ene additions of various reagents, including azo compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and N-sulfmyl-p-toluenesulfonamide (TosNSO), to this compound, provide valuable spectral data and insights into the regio- and stereochemistry of these reactions. This information is then extrapolated to understand the modification of more complex lipids like jojoba oil and vegetable oils.

Q3: How does the cis configuration of the double bond in this compound influence its reactivity in olefin metathesis?

A3: The cis configuration in this compound plays a crucial role in achieving high Z-selectivity in olefin metathesis reactions catalyzed by specific molybdenum alkylidene complexes. For instance, the reaction of 1-hexene in the presence of a bulky molybdenum imido alkylidene catalyst yields 95% this compound. This high selectivity is attributed to the catalyst's structure, where the combination of a small imido ligand and a bulky alkoxide ligand forces the substrate's substituents to point in the same direction during each insertion step, favoring the formation of the cis isomer.

Q4: Can you elaborate on the use of this compound in understanding the structural properties of molecules using SERS?

A4: this compound serves as a model for the acyl chains found in lipids like 1,2-oleoyl-glycero-3-phosphocholine when studied using Surface-Enhanced Raman Spectroscopy (SERS). By analyzing the C=C stretching vibrations in the SERS spectra of this compound, researchers can gain valuable information about the orientation and order of lipid molecules within a bilayer. This method, coupled with computational modeling, enables the determination of parameters like the order parameter (SC=C), providing insights into the structural organization of lipid membranes.

Q5: What is the role of this compound in identifying metabolic disorders?

A5: While this compound itself is not directly implicated in metabolic disorders, its dicarboxylic acid derivative, this compound-1,10-dioic acid, was identified in unusually high concentrations in the urine of an infant with congenital lactic acidosis. The presence of this and other unusual dicarboxylic acids, likely a result of impaired beta-oxidation of fatty acids, served as a critical clue in diagnosing the metabolic condition. This case highlights the significance of identifying unusual metabolites like this compound derivatives in diagnosing metabolic disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。